8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

M5 muscarinic receptor single-point inhibition sulfonamide SAR

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic sulfonamide featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core conjugated to a 3,5-dimethylisoxazole-4-sulfonyl moiety. The compound belongs to a chemotype identified through a ligand-based virtual screening campaign targeting the muscarinic acetylcholine receptor subtype 5 (M5 mAChR).

Molecular Formula C12H18N2O4S2
Molecular Weight 318.41
CAS No. 1351649-51-8
Cat. No. B2912250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
CAS1351649-51-8
Molecular FormulaC12H18N2O4S2
Molecular Weight318.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3
InChIKeyNWLSEKOAGUMGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane (CAS 1351649-51-8): Core Identity and Procurement-Relevant Characteristics


8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic sulfonamide featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core conjugated to a 3,5-dimethylisoxazole-4-sulfonyl moiety [1]. The compound belongs to a chemotype identified through a ligand-based virtual screening campaign targeting the muscarinic acetylcholine receptor subtype 5 (M5 mAChR) [1]. Its molecular formula is C12H18N2O4S2 with a molecular weight of 318.41 g/mol, and it is typically supplied at 95% purity [2]. The compound serves as a structural analog of the M5 inhibitor VU0549108, differing solely in the heterocyclic sulfonamide substituent (3,5-dimethylisoxazole vs. 1,3,5-trimethylpyrazole), a distinction that directly impacts pharmacological activity and makes it a critical comparator in structure-activity relationship (SAR) studies [1].

Why 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane Cannot Be Replaced by Other In-Class Spirocyclic Sulfonamides


The M5 mAChR activity of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is exceptionally sensitive to the sulfonamide substituent, as demonstrated by a steep SAR profile where single-point modifications can shift M5 inhibition from 88% to inactive [1]. Replacing the 3,5-dimethylisoxazole group with a 1,3,5-trimethylpyrazole (VU0549108) increases single-point inhibition by 48 percentage points, while substituting with a 1-methylimidazole abolishes activity entirely [1]. This evidence establishes that generic interchange among in-class sulfonamide analogs is not scientifically valid; the specific heterocyclic sulfonamide moiety defines both potency and selectivity at the M5 receptor orthosteric site [1]. Procurement decisions must therefore be compound-specific, supported by the quantitative evidence detailed below.

Quantitative Differentiation Evidence for 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane Versus Closest Analogs


M5 mAChR Single-Point Inhibition: Direct Comparison with VU0549108

Compound 9g (target compound, 3,5-dimethylisoxazole-4-sulfonyl) demonstrates 40% hM5 receptor inhibition at a single concentration of 10 μM, evaluated in hM5 cells stimulated with an EC80 of acetylcholine [1]. In contrast, the lead compound VU0549108 (1,3,5-trimethyl-1H-pyrazole-4-sulfonyl) achieves 88% inhibition under identical conditions [1]. This 48-percentage-point difference, measured in a head-to-head format within the same experimental series, establishes that the isoxazole substituent yields markedly weaker M5 receptor engagement than the pyrazole analog [1].

M5 muscarinic receptor single-point inhibition sulfonamide SAR

M5 Potency (IC50) Comparison: Target Compound Versus VU0549108 and Structural Analogs

The target compound (9g) exhibits an hM5 IC50 >10 μM, while the reference compound VU0549108 shows an hM5 IC50 of 5.23 μM in one replicate (Table 2) and 6.18 μM in another (Table 3), representing at least a 2-fold difference in potency [1][2]. Other sulfonamide analogs in the series also display IC50 values >10 μM, including the dithiolane (8a, 86% single-point), dioxolane (8b, 45%), and spiro furan (8c, 37%) spirocycle variants, indicating that the target compound's potency is representative of the broader analog space but distinctly lower than that of the lead molecule [2]. The experimental context includes hM5 functional assays with acetylcholine as the agonist, and IC50 values are derived from full concentration-response curves where available [1].

M5 IC50 muscarinic receptor potency orthosteric antagonist

M5 Subtype Selectivity Profile: Extrapolated Differences Between Isoxazole and Pyrazole Sulfonamides

VU0549108 (1,3,5-trimethylpyrazole sulfonamide) demonstrates modest but measurable selectivity for M5 over M1-4 receptors, with M1-4 IC50 values all exceeding 10 μM while maintaining an M5 IC50 of 5.23–6.18 μM [1]. The target compound (9g, 3,5-dimethylisoxazole sulfonamide) has an M5 IC50 >10 μM, and its activity at M1-4 subtypes has not been explicitly reported [1]. Based on the steep SAR observed across the sulfonamide series and the critical dependence of M5 inhibition on the heterocyclic substituent, the isoxazole analog is expected to exhibit minimal binding across all muscarinic subtypes at 10 μM [1]. However, this inference lacks direct experimental confirmation and should be considered class-level evidence pending subtype-specific profiling [1].

M5 receptor selectivity M1-4 counter-screening orthosteric binding

Spirocycle Core Requirement: 1,3-Oxathiolane Necessity Confirmed by Matched Molecular Pair Analysis

The 1-oxa-4-thia-8-azaspiro[4.5]decane (1,3-oxathiolane) core present in the target compound is essential for M5 inhibitory activity. Replacing the 1,3-oxathiolane with a 1,3-dithiolane (compound 8a), 1,3-dioxolane (8b), or spiro furan (8c) resulted in IC50 values >10 μM for all variants, despite single-point inhibitions of 86%, 45%, and 37% respectively [1]. Only the oxathiolane core (present in both VU0549108 and the target compound) supports the unique concave/convex topology necessary for M5 orthosteric site interaction [1]. The target compound retains this spirocyclic architecture, which is a prerequisite for any M5 activity in this chemotype [1].

spirocyclic SAR 1,3-oxathiolane requirement matched molecular pairs

Optimal Research and Procurement Scenarios for 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane Based on Quantitative Evidence


Negative Control for M5 mAChR High-Throughput Screening Campaigns

The target compound (9g) produces only 40% inhibition of hM5 at 10 μM (IC50 >10 μM), representing an 88% reduction in activation compared to the lead VU0549108 [1]. This low-potency profile makes it an ideal negative control for M5 functional screens, where it can be used to define the assay window and validate hit-selection thresholds without risk of competing with true positive signals [1].

Structure-Activity Relationship Probe for Sulfonamide Heterocycle Optimization

The steep SAR surrounding the M5 orthosteric site means that the 3,5-dimethylisoxazole group defines a distinct activity cluster (40%) from the pyrazole (88%), phenyl (55–83%), and imidazole (inactive) congeners [1]. Researchers optimizing heterocyclic sulfonamide substituents can use this compound as a reference point to benchmark new analogs and quantify the gain or loss of M5 engagement relative to a well-characterized isoxazole baseline [1].

Pharmacological Tool for Muscarinic Receptor Subtype Profiling

While the target compound's M5 potency is weak, its structural similarity to VU0549108 (which has known M1-4 IC50s >10 μM) suggests it may exhibit a comparable pan-muscarinic inactivity profile [1]. Laboratories developing M5-selective screening panels can employ this compound to verify that the oxathiolane spirocycle alone does not confer off-target muscarinic activity, thereby establishing the scaffold's baseline selectivity [1].

Synthetic Intermediate for Diversifying the 1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold

The 3,5-dimethylisoxazole-4-sulfonyl group is synthetically accessible and offers a handle for further derivatization. The target compound can serve as a starting material or intermediate for generating focused libraries of spirocyclic sulfonamides, where the isoxazole ring provides a distinct electronic and steric profile compared to other heterocycles in the series (pyrazole, imidazole) [1]. Procurement of this specific analog enables SAR exploration that is not possible with the more potent but structurally divergent VU0549108 [1].

Quote Request

Request a Quote for 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.